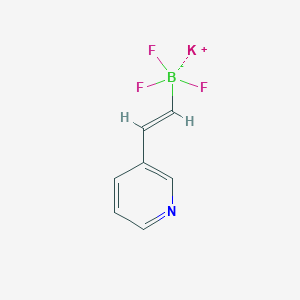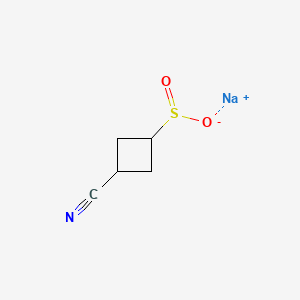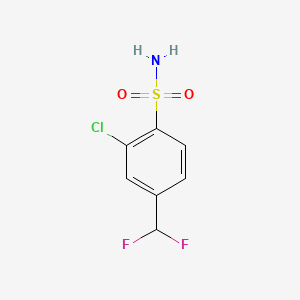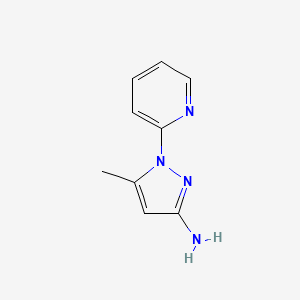
5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of a methylating agent to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include N-oxides, hydrazine derivatives, and various substituted pyrazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays for its activity against certain pathogens.
Medicine: It is being investigated for its potential as an anti-inflammatory and antimalarial agent.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1-(pyridin-2-yl)-1H-pyrazol-3-amine: Lacks the methyl group, which can affect its reactivity and biological activity.
5-methyl-1H-pyrazol-3-amine: Lacks the pyridinyl group, which can influence its electronic properties and interactions with biological targets.
Uniqueness
The presence of both the methyl and pyridinyl groups in 5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-amine makes it unique in terms of its chemical reactivity and potential applications. These substituents can enhance its binding affinity to specific targets and improve its overall stability in various environments.
Properties
CAS No. |
1159693-71-6 |
|---|---|
Molecular Formula |
C9H10N4 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-methyl-1-pyridin-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C9H10N4/c1-7-6-8(10)12-13(7)9-4-2-3-5-11-9/h2-6H,1H3,(H2,10,12) |
InChI Key |
DBKHUKSNBCBUKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


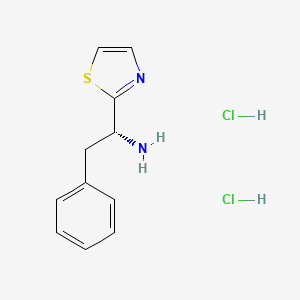
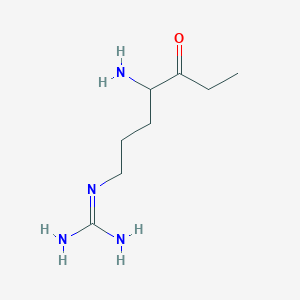
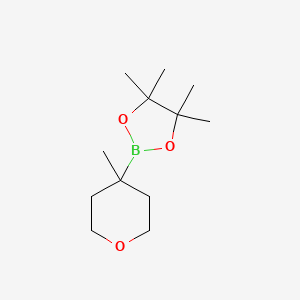
![6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride](/img/structure/B13452621.png)

amino}-2-(3-chlorophenyl)acetic acid](/img/structure/B13452624.png)
amine](/img/structure/B13452625.png)
![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine](/img/structure/B13452626.png)

![[2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine](/img/structure/B13452648.png)
